molecular formula C14H24N4O B7571965 1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one

1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one

Katalognummer B7571965
Molekulargewicht: 264.37 g/mol
InChI-Schlüssel: ZICPPLQYCVPHST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one, also known as A-366, is a synthetic compound that has shown potential as a selective and potent inhibitor of the enzyme monoamine oxidase B (MAO-B). MAO-B is an enzyme that is involved in the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine, and has been implicated in the pathogenesis of several neurological disorders, including Parkinson's disease and Alzheimer's disease.

Wirkmechanismus

1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one works by inhibiting the activity of MAO-B, which is responsible for the breakdown of dopamine, serotonin, and norepinephrine. By inhibiting MAO-B, 1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one increases the levels of these neurotransmitters in the brain, which can have therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter levels, 1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one has also been found to have antioxidant and anti-inflammatory properties. In a study published in the journal Bioorganic & Medicinal Chemistry Letters, 1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one was found to have potent antioxidant activity, as well as the ability to inhibit the production of pro-inflammatory cytokines in vitro.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one is its selectivity for MAO-B over MAO-A, which can reduce the risk of side effects associated with non-selective MAO inhibitors. However, one limitation of 1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one is its relatively short half-life, which can limit its effectiveness as a therapeutic agent.

Zukünftige Richtungen

Future research on 1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one could focus on improving its pharmacokinetic properties, such as its half-life, to increase its effectiveness as a therapeutic agent. Additionally, further studies could investigate the potential of 1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one as a treatment for other neurological disorders, such as depression and anxiety. Finally, research could explore the use of 1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one in combination with other drugs to enhance its therapeutic effects.

Synthesemethoden

The synthesis of 1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one involves the reaction of 2-(2-pyrazol-1-ylethyl)aniline with 1-bromoazepane in the presence of potassium carbonate in DMF at 80°C for 24 hours. The resulting product is then treated with acetic anhydride and triethylamine to yield 1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one as a white solid with a melting point of 155-157°C.

Wissenschaftliche Forschungsanwendungen

1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one has been studied for its potential therapeutic effects in several neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression. In a study published in the Journal of Medicinal Chemistry, 1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one was found to be a potent and selective inhibitor of MAO-B, with an IC50 value of 0.026 μM. The compound was also found to be selective for MAO-B over MAO-A, with a selectivity index of 385. 1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one was able to increase dopamine levels in the striatum of mice, indicating its potential as a treatment for Parkinson's disease.

Eigenschaften

IUPAC Name

1-(azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O/c1-13(15-8-12-18-11-6-7-16-18)14(19)17-9-4-2-3-5-10-17/h6-7,11,13,15H,2-5,8-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICPPLQYCVPHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCCC1)NCCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.